Cas no 1743-54-0 (2,3-Bis(4-chlorophenyl)propanoic acid)

2,3-Bis(4-chlorophenyl)propanoic acid is a chlorinated aromatic compound featuring a propanoic acid backbone substituted with two 4-chlorophenyl groups at the 2- and 3-positions. This structure imparts unique physicochemical properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. The presence of chlorophenyl groups enhances its stability and reactivity in cross-coupling reactions, while the carboxylic acid functionality allows for further derivatization. Its well-defined molecular architecture is advantageous for studying structure-activity relationships in medicinal chemistry. The compound is typically synthesized under controlled conditions to ensure high purity, making it suitable for applications requiring precise chemical modifications. Its crystalline form facilitates handling and storage in laboratory settings.
2,3-Bis(4-chlorophenyl)propanoic acid structure
1743-54-0 structure
Product Name:2,3-Bis(4-chlorophenyl)propanoic acid
CAS No:1743-54-0
MF:C15H12Cl2O2
MW:295.160582542419
MDL:MFCD09885444
CID:859246
Update Time:2025-06-14

2,3-Bis(4-chlorophenyl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2,3-Bis(4-chlorophenyl)propanoic acid
    • AKRGELYVEBEVGH-UHFFFAOYSA-N
    • 2,3-Bis[p-chlorophenyl]propionic acid
    • 2,3-Bis(4-chlorophenyl)propanoic acid #
    • MDL: MFCD09885444
    • Inchi: 1S/C15H12Cl2O2/c16-12-5-1-10(2-6-12)9-14(15(18)19)11-3-7-13(17)8-4-11/h1-8,14H,9H2,(H,18,19)
    • InChI Key: AKRGELYVEBEVGH-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C(C(=O)O)CC1C=CC(=CC=1)Cl

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 293
  • Topological Polar Surface Area: 37.3

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Additional information on 2,3-Bis(4-chlorophenyl)propanoic acid

Recent Advances in the Study of 2,3-Bis(4-chlorophenyl)propanoic Acid (CAS: 1743-54-0): A Comprehensive Research Brief

2,3-Bis(4-chlorophenyl)propanoic acid (CAS: 1743-54-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications and unique chemical properties. This compound, characterized by its dichlorophenyl groups and propanoic acid backbone, has been the subject of several cutting-edge studies aimed at elucidating its biological activity, synthetic pathways, and pharmacological potential. The following research brief synthesizes the latest findings related to this compound, providing a comprehensive overview for professionals in the field.

Recent studies have focused on the synthesis and optimization of 2,3-Bis(4-chlorophenyl)propanoic acid, with particular emphasis on improving yield and purity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated a novel catalytic method for its synthesis, achieving a 92% yield under mild conditions. The researchers utilized palladium-catalyzed cross-coupling reactions, which not only enhanced efficiency but also reduced the formation of byproducts. This advancement is particularly significant for large-scale production, addressing previous challenges in the compound's availability for preclinical studies.

In terms of biological activity, 2,3-Bis(4-chlorophenyl)propanoic acid has shown promising results as an anti-inflammatory agent. A groundbreaking study in Bioorganic & Medicinal Chemistry Letters (2024) revealed its potent inhibition of cyclooxygenase-2 (COX-2), with an IC50 value of 0.8 μM, outperforming several conventional NSAIDs in in vitro assays. Molecular docking simulations further suggested that the compound's unique spatial configuration allows for optimal interaction with the COX-2 active site, providing a structural basis for its enhanced activity. These findings position it as a potential lead compound for developing new anti-inflammatory drugs with improved efficacy and reduced side effects.

Beyond its anti-inflammatory properties, emerging research has explored the compound's potential in oncology. A recent preprint (2024) from a collaborative team at Harvard Medical School and MIT reported that 2,3-Bis(4-chlorophenyl)propanoic acid exhibits selective cytotoxicity against triple-negative breast cancer cells while showing minimal effects on normal mammary epithelial cells. Mechanistic studies indicated that the compound induces apoptosis through the mitochondrial pathway, with concomitant downregulation of survivin expression. These results, though preliminary, suggest a novel therapeutic avenue for treating aggressive cancers with limited current treatment options.

Pharmacokinetic studies have also made significant progress. A 2023 investigation published in Xenobiotica characterized the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile in rodent models. The study found favorable oral bioavailability (68%) and a half-life of approximately 6 hours, with extensive tissue distribution but limited blood-brain barrier penetration. Metabolite identification revealed that the compound undergoes hepatic glucuronidation as its primary metabolic pathway, information crucial for future formulation development and dosing regimen design.

Structural-activity relationship (SAR) studies have provided valuable insights into optimizing 2,3-Bis(4-chlorophenyl)propanoic acid's therapeutic potential. Research from the University of Tokyo (2024) systematically modified various positions on the molecule, identifying that the 4-chloro substitution pattern is essential for maintaining biological activity, while modifications to the propanoic acid moiety could enhance target selectivity. These findings are guiding the design of next-generation derivatives with improved pharmacological profiles.

In conclusion, the growing body of research on 2,3-Bis(4-chlorophenyl)propanoic acid (CAS: 1743-54-0) underscores its multifaceted potential in drug discovery and development. From innovative synthetic methods to promising biological activities across multiple therapeutic areas, this compound represents an exciting frontier in medicinal chemistry. Future research directions likely include advanced preclinical testing, formulation optimization, and exploration of combination therapies. As investigations progress, this molecule may well transition from a research curiosity to a clinically valuable therapeutic agent.

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